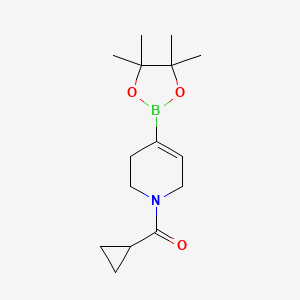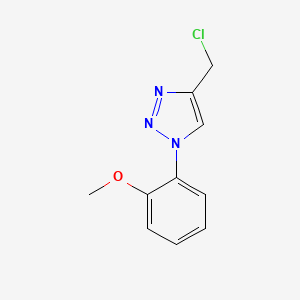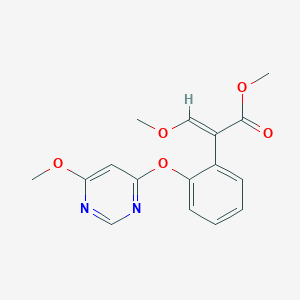
4-Hydroxy-6,7-dimethylcoumarin
Descripción general
Descripción
4-Hydroxy-6,7-dimethylcoumarin is a compound with the empirical formula C11H12O4 . It has been used to investigate its biological activity against bacteria and fungi . It may be used for the following syntheses: 6,7-dimethyl-4-[(oxiran-2-yl)methoxy]-2H-1-benzopyran-2-one, 2H-pyrans, and 3-acetyl-4-hydroxy-6,7-dimethyl-2H-chromen-2-one .
Synthesis Analysis
The synthesis of this compound and similar compounds has been a subject of research. One study discussed the influence of various Lewis acids on the reaction based on the Pechmann coumarin synthesis method . Another study mentioned that this compound may be used for the following syntheses: 6,7-dimethyl-4-[(oxiran-2-yl)methoxy]-2H-1-benzopyran-2-one, 2H-pyrans, and 3-acetyl-4-hydroxy-6,7-dimethyl-2H-chromen-2-one .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCc1cc2OC(=O)C=C(O)c2cc1C . The InChI key is AYHZQBMBPNZPEY-UHFFFAOYSA-N . Chemical Reactions Analysis
The chemical reactions involving this compound have been studied. For instance, it was used to investigate its biological activity against bacteria and fungi . It may be used for the following syntheses: 6,7-dimethyl-4-[(oxiran-2-yl)methoxy]-2H-1-benzopyran-2-one, 2H-pyrans, and 3-acetyl-4-hydroxy-6,7-dimethyl-2H-chromen-2-one .Physical And Chemical Properties Analysis
This compound is a white powder with a melting point of 248-251 °C . It has a molecular weight of 208.21 .Mecanismo De Acción
Target of Action
4-Hydroxy-6,7-dimethylcoumarin, a derivative of coumarin, has been found to exhibit biological activity against bacteria and fungi . The primary targets of this compound are these microorganisms, where it inhibits their growth .
Mode of Action
It is known that coumarins, in general, can potentially treat various ailments, including cancer, metabolic, and degenerative disorders . They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Biochemical Pathways
Coumarins are secondary metabolites made up of benzene and α-pyrone rings fused together . They are involved in various metabolic pathways in plants .
Pharmacokinetics
It is known that coumarins, in general, affect the normal metabolism of vitamin k in the body by inhibiting the enzyme vitamin k epoxide reductase .
Result of Action
The result of the action of this compound is the inhibition of the growth of certain bacteria and fungi . This suggests that it could have potential applications in the treatment of infections caused by these microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Hydroxy-6,7-dimethylcoumarin in lab experiments is its low toxicity. Studies have shown that it has a high safety profile and does not cause significant adverse effects. Additionally, this compound is readily available and can be synthesized using simple methods. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can limit its bioavailability.
Direcciones Futuras
There are several future directions for the research of 4-Hydroxy-6,7-dimethylcoumarin. One of the areas of interest is its potential therapeutic applications in cancer. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells and induce apoptosis. Another area of interest is its potential use as a neuroprotective agent in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can protect against oxidative stress and inflammation, two key factors in the development of these diseases. Additionally, further studies are needed to investigate the mechanism of action of this compound and its potential interactions with other drugs.
In conclusion, this compound is a natural coumarin derivative that has potential therapeutic applications in various diseases. Its low toxicity and availability make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Aplicaciones Científicas De Investigación
4-Hydroxy-6,7-dimethylcoumarin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, diabetes, and neurodegenerative diseases. Studies have shown that this compound has antioxidant and anti-inflammatory properties, which can protect against oxidative stress and inflammation, two key factors in the development of many diseases.
Propiedades
IUPAC Name |
4-hydroxy-6,7-dimethylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-6-3-8-9(12)5-11(13)14-10(8)4-7(6)2/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHZQBMBPNZPEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55004-77-8 | |
| Record name | 4-Hydroxy-6,7-dimethylcoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can be said about the potential antifungal activity of 4-Hydroxy-6,7-dimethylcoumarin based on its structure and the findings of the research?
A1: The research primarily highlights the strong antifungal activity of dimethoxycoumarins like 6,7-dimethoxycoumarin (scoparone) and 6,7-dimethoxy-4-methylcoumarin against fungal strains, particularly Trichophyton mentagrophytes and Rhizoctonia solani []. While this compound possesses methyl substitutions at positions 6 and 7 like the active compounds, it lacks the dimethoxy groups. Further research is needed to determine if the presence of a hydroxyl group at position 4 significantly impacts its antifungal activity compared to the dimethoxy counterparts.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Trifluoromethane)sulfonyl-1-[4-(trifluoromethoxy)phenyl]ethan-1-one](/img/structure/B1455665.png)

![Methyl 7-methyl-2,4-dioxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1455671.png)

![2-({4-(2,4-dichlorophenyl)-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B1455673.png)



![Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride](/img/structure/B1455679.png)



![3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B1455687.png)